3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE
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Overview
Description
3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-ethylphenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 4-ethylphenol.
Attachment of the 2-methylbenzyl group: This can be done through etherification reactions using 2-methylbenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The phenoxy and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: It is investigated for its effects on various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
- 2-methyl-3-[(4-methylbenzoyl)oxy]phenyl 4-methylbenzoate
- 4-[(4-isopropoxy-3-methylbenzyl)oxy]phenylacetic acid
Uniqueness
3-(4-ETHYLPHENOXY)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern and the presence of both phenoxy and benzyl groups
Properties
Molecular Formula |
C25H22O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(4-ethylphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C25H22O4/c1-3-18-8-10-20(11-9-18)29-24-16-28-23-14-21(12-13-22(23)25(24)26)27-15-19-7-5-4-6-17(19)2/h4-14,16H,3,15H2,1-2H3 |
InChI Key |
XCPOPXWJSSDOEO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C |
Origin of Product |
United States |
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